molecular formula C16H25N B3133112 2-(4-Tert-butylphenyl)azepane CAS No. 383129-15-5

2-(4-Tert-butylphenyl)azepane

Cat. No. B3133112
CAS RN: 383129-15-5
M. Wt: 231.38 g/mol
InChI Key: WAWDVBKVSNHTBJ-UHFFFAOYSA-N
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Description

“2-(4-Tert-butylphenyl)azepane” is an azepane derivative. It has a molecular formula of C16H25N . This compound has gained significant attention in the scientific community due to its promising properties that can be used in various fields of research and industry.


Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-(4-Tert-butylphenyl)azepane”, azepine derivatives are generally synthesized through recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions .


Molecular Structure Analysis

The molecular structure of “2-(4-Tert-butylphenyl)azepane” consists of a seven-membered azepane ring attached to a phenyl ring substituted with a tert-butyl group . The average mass of this compound is 231.376 Da .

Future Directions

While specific future directions for “2-(4-Tert-butylphenyl)azepane” are not available, azepane derivatives, in general, have been gaining attention in various fields of research and industry. Further investigation and exploration of azepane derivatives could contribute to their potential applications in these areas .

properties

IUPAC Name

2-(4-tert-butylphenyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c1-16(2,3)14-10-8-13(9-11-14)15-7-5-4-6-12-17-15/h8-11,15,17H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWDVBKVSNHTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenyl)azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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